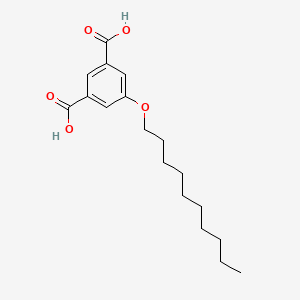![molecular formula C30H34N4O4 B14266129 N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] CAS No. 183478-41-3](/img/structure/B14266129.png)
N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] is a complex organic compound characterized by its unique structure, which includes a 1,2-phenylene core linked to two ethanediamide groups, each further connected to a 4-phenylbutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a suitable dihalogen precursor reacts with a nucleophile under controlled conditions. For instance, the preparation of similar compounds has been reported by double nucleophilic substitution of a dihalogen precursor with sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism by which N1,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. For instance, the compound may act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An antioxidant used in industrial applications.
N,N’-Bis(salicylidene)-1,2-phenylenediamine: A chelating agent for metal ions.
N,N’-[1,2-Phenylenebis(nitrilomethylylidene-2,1-phenylene)]bis(4-methylbenzenesulfonamide): Used in the synthesis of bioactive compounds.
Uniqueness
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] is unique due to its specific structure, which combines a 1,2-phenylene core with ethanediamide and phenylbutyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
183478-41-3 |
|---|---|
Molekularformel |
C30H34N4O4 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
N'-[2-[[2-oxo-2-(4-phenylbutylamino)acetyl]amino]phenyl]-N-(4-phenylbutyl)oxamide |
InChI |
InChI=1S/C30H34N4O4/c35-27(31-21-11-9-17-23-13-3-1-4-14-23)29(37)33-25-19-7-8-20-26(25)34-30(38)28(36)32-22-12-10-18-24-15-5-2-6-16-24/h1-8,13-16,19-20H,9-12,17-18,21-22H2,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
InChI-Schlüssel |
DDGQMTNSHMLVQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C(=O)NC2=CC=CC=C2NC(=O)C(=O)NCCCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)


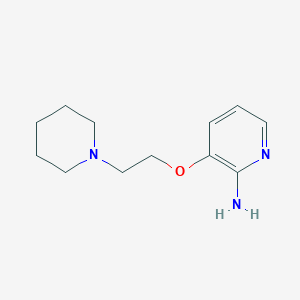
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
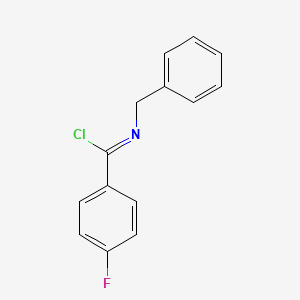
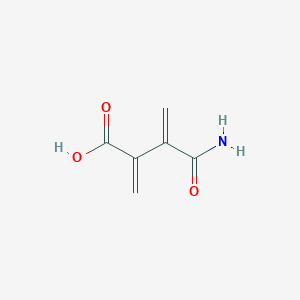
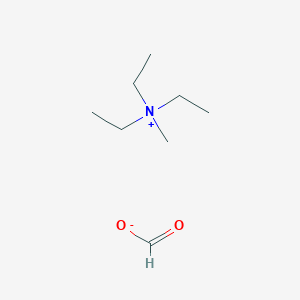
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
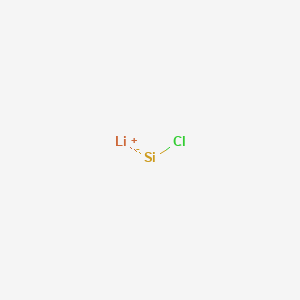
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
